
4-(3-acetylphenyl)benzoic Acid
货号 B177596
CAS 编号:
199678-04-1
分子量: 240.25 g/mol
InChI 键: NNPZXRZBAVBTGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-acetylphenyl)benzoic Acid is a compound with the molecular formula C15H12O3 . It contains a total of 31 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 4-(3-acetylphenyl)benzoic Acid can be achieved by the oxidation reaction of p-methylacetophenone and potassium permanganate to generate 4-acetylbenzoic acid, and then refluxing with anhydrous acetic acid for 1.5h .Molecular Structure Analysis
The molecular structure of 4-(3-acetylphenyl)benzoic Acid includes 31 bonds in total; 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .科学研究应用
1. Corrosion Inhibitors
- Summary of Application : Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application : The inhibition efficiency was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
2. Materials Research and Pharmaceutical Applications
- Summary of Application : Benzoic acid derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
- Methods of Application : The influence of weak, non-bonded interactions in BA derivatives was studied using Raman spectroscopic studies and density functional theory (DFT) calculations .
- Results : The study provided an understanding of the influence of weak, non-bonded interactions in BA derivatives .
3. Trypanocidal Activity
- Summary of Application : Benzoic acid derivatives have been found to have trypanocidal activity, which means they can kill Trypanosoma, a genus of parasites .
- Methods of Application : The compounds were tested for their trypanocidal activity and their ability to inhibit the enzyme trans-sialidase .
- Results : Three compounds showed more potent trypanocidal activity than the commercially available drugs nifurtimox and benznidazole .
4. Lyotropic Liquid Crystals
- Summary of Application : Benzoic acid derivatives have been used in the design of responsive azobenzene-based lyotropic liquid crystals .
- Methods of Application : The influence of structural modification of simple azobenzene molecules was studied using small-angle X-ray and neutron scattering (SAXS and SANS) as well as polarising light microscopy (PLM) .
- Results : UV-induced trans to cis isomerization of the samples was shown to influence ordering and optical birefringence, indicating potential applications in optical devices .
5. Trypanocidal Activity
- Summary of Application : Benzoic acid derivatives have been found to have trypanocidal activity, which means they can kill Trypanosoma, a genus of parasites .
- Methods of Application : The compounds were tested for their trypanocidal activity and their ability to inhibit the enzyme trans-sialidase .
- Results : Three compounds showed more potent trypanocidal activity than the commercially available drugs nifurtimox and benznidazole .
6. Lyotropic Liquid Crystals
- Summary of Application : Benzoic acid derivatives have been used in the design of responsive azobenzene-based lyotropic liquid crystals .
- Methods of Application : The influence of structural modification of simple azobenzene molecules was studied using small-angle X-ray and neutron scattering (SAXS and SANS) as well as polarising light microscopy (PLM) .
- Results : UV-induced trans to cis isomerization of the samples was shown to influence ordering and optical birefringence, indicating potential applications in optical devices .
安全和危害
属性
IUPAC Name |
4-(3-acetylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)13-3-2-4-14(9-13)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZXRZBAVBTGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373321 |
Source


|
| Record name | 4-(3-acetylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-acetylphenyl)benzoic Acid | |
CAS RN |
199678-04-1 |
Source


|
| Record name | 4-(3-acetylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199678-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
5-(3-methylphenyl)pentanoic Acid
105401-68-1
3-Acetyl-2-methylquinoline-4-carboxylic acid
106380-95-4
3-(2-Carbamoylphenoxy)propanoic acid
103204-34-8
5-Bromo-2-chloro-4-methylpyridin-3-amine
1204231-59-3

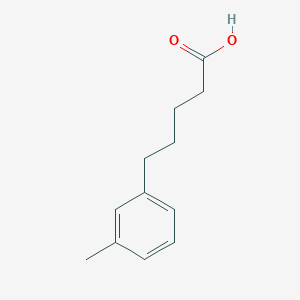
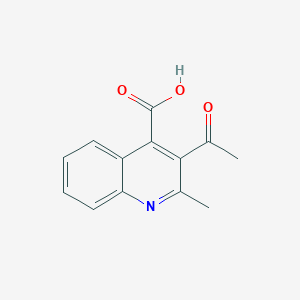
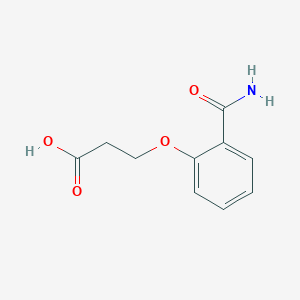
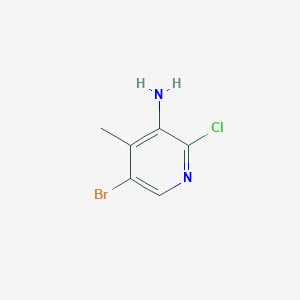
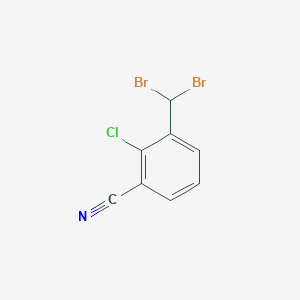
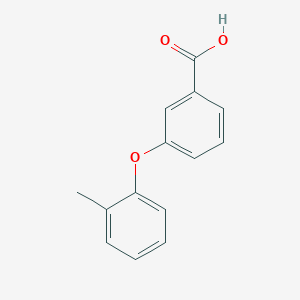
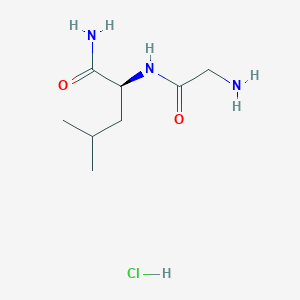
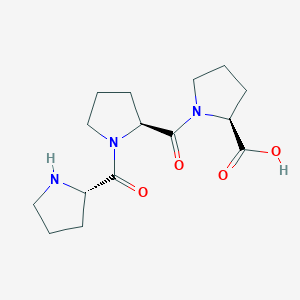

![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)
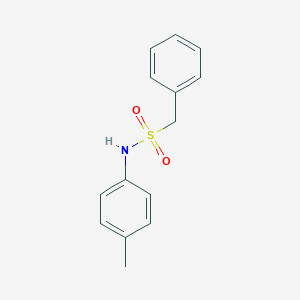
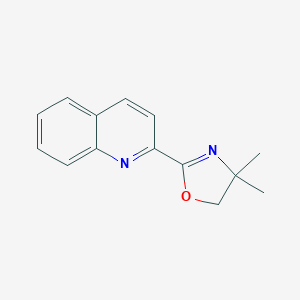
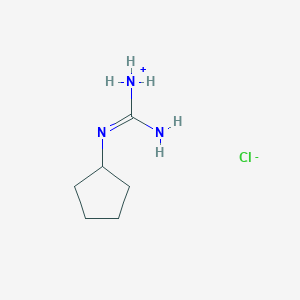
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B177542.png)